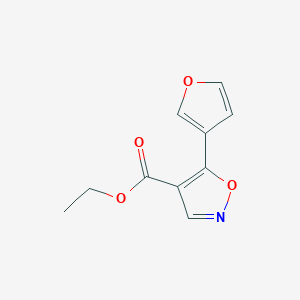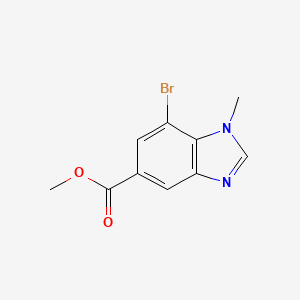![molecular formula C10H20ClN3 B1432119 N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride CAS No. 1609400-41-0](/img/structure/B1432119.png)
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride
描述
“N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride” is a chemical compound with the CAS Number: 1609400-41-0. It has a molecular weight of 217.74 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19N3.ClH/c1-4-13-8-10(7-12-13)6-11-5-9(2)3;/h7-9,11H,4-6H2,1-3H3;1H . This indicates the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 217.74 .
作用机制
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with a variety of biological targets, exhibiting diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through nucleophilic addition-elimination reactions . The presence of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds, such as pyrazole derivatives, have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the cyclocondensation of diketones with hydrazine, a reaction involved in the synthesis of pyrazole derivatives, takes place at ambient temperature in an acid medium .
生化分析
Biochemical Properties
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes can lead to the modulation of their activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction .
Additionally, this compound can bind to specific proteins, altering their conformation and function. For example, it may interact with receptor proteins on the cell surface, influencing signal transduction pathways and cellular responses . The nature of these interactions is often determined by the structural compatibility between the compound and the target biomolecule, as well as the presence of specific binding sites.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, or apoptosis .
In terms of gene expression, this compound can act as a transcriptional regulator, either upregulating or downregulating the expression of certain genes. This regulation can have downstream effects on cellular metabolism, as the expression of enzymes and other metabolic proteins is altered . The overall impact on cellular metabolism can vary depending on the cell type and the specific metabolic pathways involved.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to conformational changes in the target biomolecule, affecting its activity and function.
For example, when this compound binds to an enzyme, it may inhibit or activate the enzyme’s catalytic activity. This inhibition or activation can result from changes in the enzyme’s active site or overall structure, which can either enhance or hinder substrate binding and catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light .
Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies may lead to adaptive cellular responses, such as changes in gene expression or metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall physiology. As the dosage increases, more pronounced effects may be observed, including changes in cell signaling, gene expression, and metabolic activity .
At high doses, this compound may exhibit toxic or adverse effects, such as cellular toxicity, organ damage, or systemic toxicity . These threshold effects are important to consider when determining the appropriate dosage for experimental studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other metabolic enzymes .
The effects on metabolic flux and metabolite levels can vary depending on the specific pathways involved and the presence of other metabolic regulators. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters .
Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-13-8-10(7-12-13)6-11-5-9(2)3;/h7-9,11H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFDWRQDDGRKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNCC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


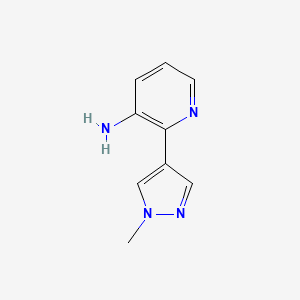
![Methyl 2-[3-(methylamino)oxolan-3-yl]acetate hydrochloride](/img/structure/B1432038.png)
![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1432039.png)
![diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1432040.png)
![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1432041.png)



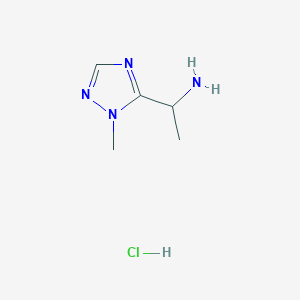
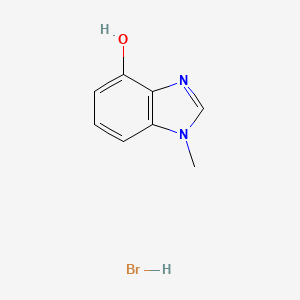
![Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B1432051.png)
